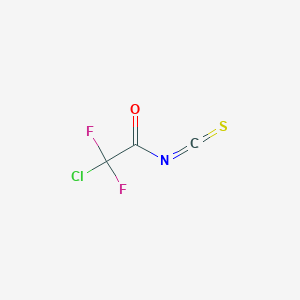

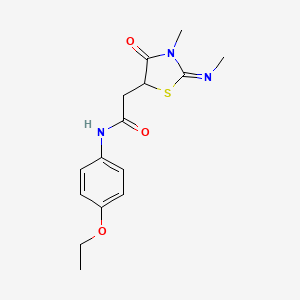

![molecular formula C18H21F3N2O3 B2413385 tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 2197054-17-2](/img/structure/B2413385.png)

tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Synthesis Analysis

Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against various diseases . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century .

Molecular Structure Analysis

Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiroindole and spirooxindole scaffolds have become biological targets .

Chemical Reactions Analysis

Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines .

科学的研究の応用

Efficient Synthesis Approaches :

- Teng, Zhang, and Mendonça (2006) developed an efficient and scalable synthesis approach for a spirocyclic oxindole analogue, which is closely related to the compound . This process involves key steps like dianion alkylation and cyclization, achieving a 35% overall yield over eight steps without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Novel Synthetic Routes :

- Freund and Mederski (2000) reported a convenient synthetic route to the spiro[indole-3,4'-piperidin]-2-one system, using a three-step high-yielding process. This involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis as the key reaction (Freund & Mederski, 2000).

Template Synthesis for GPCR Targets :

- Xie, Huang, Fang, and Zhu (2004) developed a simple synthetic route to prepare derivatives of 1′-H-spiro(indoline-3,4′-piperidine), which can be utilized as templates to synthesize compounds for GPCR targets. This involves dialkylation, deprotection of Boc, and cyclization, achieving significant yields (Xie, Huang, Fang, & Zhu, 2004).

Catalysis and Asymmetric Synthesis :

- Sugimoto, Mori, Kato, Yasui, Xu, Tan, Odagi, and Nagasawa (2023) reported on the use of a guanidinium hypoiodite catalyst for an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls. This method provides a pathway to synthesize optically active spiro[indoline-3,4'-piperidines], a core structure similar to the compound of interest (Sugimoto et al., 2023).

Pharmacological and Antitumor Potential :

- Li, Wu, Tian, Zhang, and Wu (2013) designed and synthesized a series of novel compounds using a similar spiro[indoline-3,4'-piperidine]-2-one structure, demonstrating their potential in pharmacological and antitumor assays. This highlights the relevance of such compounds in medicinal chemistry (Li, Wu, Tian, Zhang, & Wu, 2013).

Diverse Bioactivities and Synthesis Strategies :

- Liang, Pang, Ji, Zhuang, Li, Xie, Yang, Cheng, Lin, and Liu (2020) developed a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates, significant structural scaffolds in polycyclic indole alkaloids with a variety of bioactivities. This research underscores the broad potential applications of similar spirocyclic structures (Liang et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl 2-oxo-5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-8-6-17(7-9-23)12-10-11(18(19,20)21)4-5-13(12)22-14(17)24/h4-5,10H,6-9H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQHYVYWOOMUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C(F)(F)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

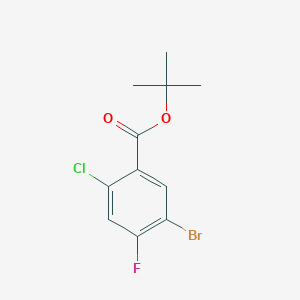

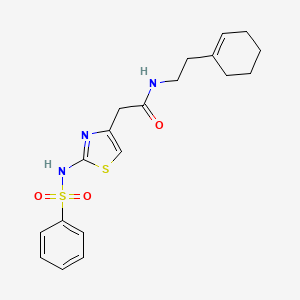

![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)

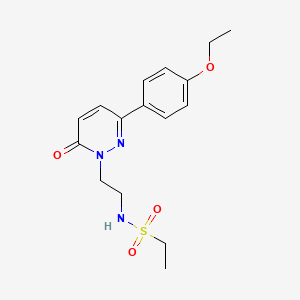

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)

![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/no-structure.png)

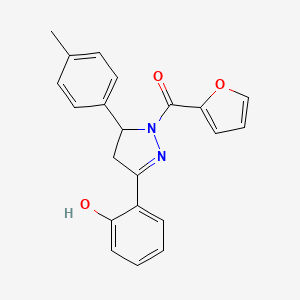

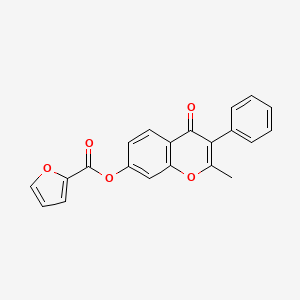

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)